Product packaging for Methyl N-phenylformimidate(Cat. No.:CAS No. 36169-82-1)

Methyl N-phenylformimidate

Cat. No.: B1366962
CAS No.: 36169-82-1
M. Wt: 135.16 g/mol
InChI Key: UCLOWASJGSAGSD-UHFFFAOYSA-N
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Description

Methyl N-phenylformimidate (CAS 36169-82-1) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. It serves as a key precursor in the preparation of formamidine derivatives, a class of compounds with various applications. For instance, research and patent literature indicates its utility in synthesizing N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, which functions as an efficient UV light absorber in polymers . The compound is characterized by the molecular formula C8H9NO and a molecular weight of 135.16 . Its synthesis can be catalyzed by advanced materials like sulfated zirconia, highlighting modern methodological approaches in chemical production . As a research chemical, this compound offers scientists a building block for developing new materials and exploring synthetic pathways. Please note that comprehensive data on its physical properties, handling, and safety is limited in public databases. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use. Researchers are advised to consult detailed safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1366962 Methyl N-phenylformimidate CAS No. 36169-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLOWASJGSAGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493207
Record name Methyl phenylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36169-82-1
Record name Methyl phenylmethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl N Phenylformimidate and Analogous N Arylformimidates

Direct Condensation Approaches

Direct condensation represents the most straightforward pathway to N-arylformimidates, typically involving the reaction of an aniline (B41778) with an orthoformate. This process can be conducted with or without a catalyst, although the use of a catalyst significantly enhances reaction rates and yields.

Catalytic Condensation of Anilines with Orthoformates

The acid-catalyzed reaction between anilines and trialkyl orthoformates is a well-established and efficient method for producing alkyl N-arylformimidates. lookchem.com For the synthesis of methyl N-phenylformimidate, aniline is reacted with trimethyl orthoformate in the presence of an acid catalyst.

The reaction proceeds in two main stages. Initially, aniline reacts with the orthoformate to form an intermediate, N,N'-diphenylformamidine. lookchem.com This intermediate then reacts with excess orthoformate to yield the final alkyl N-phenylformimidate product. While various homogeneous acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid can catalyze this transformation, they often fail to drive the reaction to completion, resulting in unsatisfactory yields. lookchem.com

To overcome these limitations, heterogeneous solid acid catalysts have been investigated extensively. These catalysts offer advantages such as easier recovery, reusability, and often, higher efficiency. lookchem.com Studies have shown that sulfonic acid-functionalized solid acids, in particular, demonstrate excellent catalytic activity. lookchem.comresearchgate.net For instance, when producing the analogous ethyl N-phenylformimidate, catalysts like Amberlyst-15 (a sulfonic resin) and MCM-41-SO3H (a propylsulfonic acid-functionalized mesoporous zeolite) have been shown to provide nearly quantitative yields in significantly shorter reaction times compared to uncatalyzed or other solid acid-catalyzed reactions. lookchem.com

Non-Catalytic Condensation Strategies

The condensation of anilines with orthoformates can also proceed without a catalyst, albeit at a much slower rate. lookchem.comnih.gov In the absence of a catalyst, the initial reaction of aniline and triethyl orthoformate leads to the complete conversion of aniline, but the reaction stalls at the N,N'-diphenylformamidine intermediate stage. lookchem.com For example, after 24 hours at 120°C, the reaction of aniline with triethyl orthoformate without a catalyst resulted in a mixture of 77% ethyl N-phenylformimidate and 23% of the unreacted intermediate, with the ratio remaining constant even with prolonged reaction times. lookchem.com This demonstrates that while the initial steps occur, the crucial conversion of the formamidine (B1211174) intermediate to the final formimidate product is significantly kinetically hindered and benefits greatly from acid catalysis. lookchem.com

Transesterification Processes for Alkyl N-Phenylformimidates

Transesterification is a powerful method for converting one ester into another and can be applied to the synthesis of alkyl N-phenylformimidates. This process involves exchanging the alkyl group of an existing formimidate with the alkyl group of an alcohol. To synthesize this compound, one could start with a readily available formimidate, such as ethyl N-phenylformimidate, and react it with methanol (B129727).

This equilibrium-driven reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide). rsc.orgorganic-chemistry.org To drive the reaction toward the desired this compound, a large excess of methanol is generally used. The mechanism involves the nucleophilic attack of methanol on the formimidate's electrophilic carbon, leading to a tetrahedral intermediate, which then collapses to release ethanol (B145695) and form the new methyl formimidate. The choice of catalyst can depend on the substrate's sensitivity to acidic or basic conditions. organic-chemistry.orgnih.gov

Alternative Synthetic Routes to N-Arylformimidate Scaffolds

Beyond direct condensation, other synthetic strategies provide access to the N-arylformimidate core structure. These methods often involve different starting materials and reaction mechanisms, offering alternative pathways when direct condensation is not suitable.

O-Alkylation of N-Arylformamides

An alternative route to alkyl N-arylformimidates is the O-alkylation of N-arylformamides, such as N-phenylformamide. This method circumvents the use of orthoformates. The process typically involves two steps: deprotonation of the formamide (B127407) followed by alkylation.

First, the N-phenylformamide is treated with a strong base, such as sodium hydride (NaH), to remove the acidic proton from the nitrogen atom, generating a resonance-stabilized ambident anion. This anion has negative charge density on both the nitrogen and oxygen atoms. The subsequent reaction with an alkylating agent, such as methyl iodide or dimethyl sulfate, can result in either N-alkylation or O-alkylation. To favor the formation of the desired this compound (O-alkylation), reaction conditions can be optimized. Harder alkylating agents and polar aprotic solvents are generally employed to promote reaction at the harder oxygen center.

Isocyanide Insertion Reactions

A more modern and highly efficient approach to N-arylformimidates involves the metal-catalyzed insertion of an isocyanide into an alcohol. For the synthesis of this compound, this reaction would involve the insertion of phenyl isocyanide into methanol.

This transformation is commonly catalyzed by copper complexes, such as copper(I) oxide (Cu₂O) or N-heterocyclic carbene (NHC)-copper systems. The reaction is believed to proceed through the formation of an organocopper intermediate. The copper catalyst activates the isocyanide, making it susceptible to nucleophilic attack by the alcohol (methanol). This insertion step forms the N-arylformimidate product with high atom economy. This method is valued for its mild reaction conditions and high yields, providing a powerful alternative to traditional condensation methods.

Oxidative Decarboxylation Methods for α-Imino Esters

Oxidative decarboxylation has emerged as a powerful strategy for generating radical species from readily available carboxylic acids. researchgate.net In the context of α-imino ester chemistry, this method is primarily applied to their precursors, α-amino acids, to generate α-amino radicals which can then undergo various coupling reactions. This approach provides a modern alternative to traditional methods, often proceeding under mild conditions using visible-light photoredox catalysis. acs.orgrsc.org

The general strategy involves a single-electron oxidation of the carboxylate group of an α-amino acid. acs.org This process is typically facilitated by a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can oxidize the substrate. acs.orgacs.orgnih.gov The resulting carboxyl radical is unstable and rapidly extrudes carbon dioxide to form a prochiral α-amino radical. acs.orgnih.gov This highly reactive intermediate can then be intercepted by a coupling partner.

A significant application of this method is the enantioselective synthesis of benzylic amines through the merger of photoredox and nickel catalysis. acs.orgnih.gov In this dual catalytic system, the photoredox cycle generates the α-amino radical from an amino acid, while a chiral nickel complex activates an aryl halide coupling partner. acs.orgnih.gov The radical is then captured by the Ni(II)-aryl complex, leading to a diorganonickel(III) species that undergoes reductive elimination to form the desired Csp³–Csp² bond in the product. acs.orgnih.gov This method allows for the transformation of abundant α-amino acids into valuable chiral benzylic amines. nih.gov

The versatility of this photoredox-mediated decarboxylative approach has been demonstrated with a range of α-amino acid precursors and various coupling partners.

Table 1: Examples of Photoredox-Mediated Decarboxylative Coupling of α-Amino Acid Derivatives Data sourced from multiple studies to illustrate the scope of the methodology.

α-Amino Acid DerivativeCoupling PartnerCatalyst SystemProduct TypeYieldEnantiomeric Excess (ee)
N-Boc-Alanine4-Methoxy-bromobenzeneIr-photocatalyst / Ni-catalyst + Chiral LigandChiral Benzylic AmineHigh90%
N-Boc-Valine4-Trifluoromethyl-bromobenzeneIr-photocatalyst / Ni-catalyst + Chiral LigandChiral Benzylic AmineModerate85%
N-Boc-Phenylalanine1-Bromo-4-chlorobenzeneIr-photocatalyst / Ni-catalyst + Chiral LigandChiral Benzylic Amine76%91%
N-Aryl Glycine (B1666218)BenzaldehydeRu(bpy)₃Cl₂1,2-Amino AlcoholGoodN/A
N-Aryl AlanineAcetophenoneRu(bpy)₃Cl₂1,2-Amino AlcoholGoodN/A

Rhodium(II)-Catalyzed Reactions for α-Imino Esters

Rhodium catalysts play a significant role in the functionalization of α-imino esters. Specifically, Rhodium(III) catalysts have been effectively used in C-H activation and subsequent cyclization reactions to construct complex heterocyclic scaffolds. nih.govacs.org This methodology provides an efficient route to produce derivatives of 2H-isoindole, which are important structures in medicinal chemistry. nih.gov

The process involves a Rh(III)-catalyzed transformation where the C-H bond of an α-imino ester is activated, followed by a cyclization reaction with an acrylate (B77674). nih.gov This reaction demonstrates the utility of α-imino esters as key building blocks in the synthesis of nitrogen-containing heterocycles. The reaction is typically carried out in the presence of a [RhCp*Cl₂]₂ catalyst and an additive like AgSbF₆ in a solvent such as 1,2-dichloroethane (B1671644) (DCE).

The scope of this transformation is broad, accommodating various substituents on both the α-imino ester and the acrylate coupling partner. This allows for the synthesis of a diverse library of 2H-isoindole derivatives.

Table 2: Rh(III)-Catalyzed Cyclization of α-Imino Esters with Acrylates Illustrative data based on reported synthetic procedures.

α-Imino Ester Substituent (Ar)Acrylate (R)CatalystAdditiveSolventYield
PhenylMethyl[RhCpCl₂]₂AgSbF₆DCE85%
4-MethylphenylEthyl[RhCpCl₂]₂AgSbF₆DCE89%
4-Methoxyphenyltert-Butyl[RhCpCl₂]₂AgSbF₆DCE78%
4-ChlorophenylMethyl[RhCpCl₂]₂AgSbF₆DCE75%
2-NaphthylEthyl[RhCp*Cl₂]₂AgSbF₆DCE82%

In addition to C-H activation, Rhodium(II) catalysts, such as dirhodium(II) perfluorobutyrate, are effective in mediating the decomposition of vinyl azides, which can lead to intramolecular C-H amination reactions to form N-heterocycles. organic-chemistry.org Rh(II) catalysts are also employed in N-H and O-H insertion reactions with α-diazo-β-ketoesters to produce α-amido- and α-carboxylic-β-ketoesters, respectively. organic-chemistry.org

Synthesis of Chiral N-Phosphinyl α-Imino Esters

A novel and efficient method for the synthesis of chiral N-phosphinyl α-imino esters has been developed, providing access to a variety of these compounds for the first time. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov These esters are valuable precursors for the asymmetric synthesis of α-amino esters through reduction. beilstein-journals.orgbeilstein-journals.org The synthesis involves a reaction between ketoesters and a phosphinylamide. beilstein-journals.orgnih.gov

The general procedure for this synthesis is carried out by mixing a ketoester, a chiral phosphinyl amide, and triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM). semanticscholar.org The mixture is cooled, and then titanium tetrachloride is added dropwise. After the addition, the reaction is allowed to proceed at room temperature. semanticscholar.org This method has proven to be effective for a range of substrates, affording the desired N-phosphinyl α-imino esters in good yields.

These synthesized chiral α-imino esters have been successfully used in subsequent asymmetric reduction reactions. beilstein-journals.orgnih.gov For instance, reduction using L-selectride provides the corresponding N-phosphinyl-protected α-amino esters with excellent chemical yields (ranging from 88–98%) and very high diastereoselectivities (from 96:4 to 99:1). beilstein-journals.orgnih.govbeilstein-journals.org

Table 3: Synthesis of Various Chiral N-Phosphinyl α-Imino Esters Data compiled from studies on the synthesis of N-phosphinyl α-imino esters. beilstein-journals.orgnih.gov

Ketoester R¹ GroupKetoester R² GroupProductYield
MethylPhenylMethyl 2-(diphenylphosphinoylimino)-2-phenylacetate85%
Ethyl4-ChlorophenylEthyl 2-(diphenylphosphinoylimino)-2-(4-chlorophenyl)acetate89%
Methyl4-MethoxyphenylMethyl 2-(diphenylphosphinoylimino)-2-(4-methoxyphenyl)acetate92%
Ethyl2-ThienylEthyl 2-(diphenylphosphinoylimino)-2-(thiophen-2-yl)acetate78%
MethylCyclohexylMethyl 2-cyclohexyl-2-(diphenylphosphinoylimino)acetate75%
Ethyln-PropylEthyl 2-(diphenylphosphinoylimino)pentanoate82%

Mechanistic Elucidation and Computational Studies of N Phenylformimidate Transformations

Detailed Reaction Mechanism Investigations

Transformations involving N-phenylformimidates are governed by intricate mechanistic pathways, often influenced by the catalytic system employed and the specific reaction conditions. Computational studies, alongside experimental evidence, have been instrumental in shedding light on the underlying principles of their reactivity, from proton transfer dynamics to the activation of specific functional groups.

Solid-supported acid catalysts, such as sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄-SiO₂), have emerged as highly efficient, reusable, and environmentally benign systems for a variety of organic transformations. In the context of reactions involving formimidates, these acidic systems play a crucial role in activating the substrate towards nucleophilic attack.

The proposed mechanism for the acid-catalyzed transformation, for instance in the context of N-formylation of amines using triethyl orthoformate which can lead to formimidate intermediates, begins with the activation of the electrophile. The Brønsted acid sites on the H₂SO₄-SiO₂ surface protonate the oxygen atom of the formimidate, significantly increasing the electrophilicity of the imidate carbon. This activation facilitates the subsequent nucleophilic attack.

A plausible catalytic cycle can be described as follows:

Protonation: The sulfuric acid on the silica support protonates the nitrogen or, more likely, the oxygen atom of the Methyl N-phenylformimidate. This protonation creates a highly reactive cationic intermediate.

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the activated imidate carbon.

Deprotonation and Catalyst Regeneration: The resulting intermediate undergoes deprotonation, releasing the product and regenerating the active acid catalyst on the silica surface, allowing it to participate in the next catalytic cycle.

This catalytic process is advantageous due to the ease of catalyst separation from the reaction mixture and its potential for recycling without a significant loss of activity. The solid support provides a high surface area for the reaction to occur efficiently.

Proton transfer is a fundamental step that often dictates the reactivity and isomerization pathways of N-phenylformimidates. The molecule possesses two primary sites for protonation: the nitrogen atom and the oxygen atom of the methoxy (B1213986) group. Computational studies on analogous systems, such as formates and other imines, provide insight into these dynamics.

Protonation can lead to different isomeric forms of the activated species. Protonation at the nitrogen atom results in a cation where the positive charge is localized on the nitrogen, enhancing the electrophilicity of the carbon atom. Conversely, protonation at the oxygen atom can lead to a different cationic intermediate. The relative stability of these protonated isomers and the energy barriers for their interconversion are critical in determining the subsequent reaction pathway.

Path Integral Molecular Dynamics simulations on related systems have shown that isomerization processes can be intrinsically linked to proton transfer events. These transformations can involve changes in the connectivity pattern of the molecule and are associated with specific free energy profiles. For this compound, proton transfer can facilitate E/Z isomerization around the C=N double bond. This isomerization can be a crucial step, particularly in stereoselective reactions, as it may be necessary for the substrate to adopt a specific conformation prior to the main reaction step. The dynamics of these proton transfers are often solvent-mediated, with solvent molecules forming hydrogen-bond networks that facilitate the movement of the proton.

The reaction of an N-phenylformimidate with a carboxylic acid can proceed through a highly reactive intermediate known as a formimidate carboxylate mixed anhydride (B1165640) (FCMA). This intermediate, while often too labile to be isolated, is proposed to be a key player in certain acylation reactions. The formation and subsequent reaction of this mixed anhydride represent a powerful method for activating the carboxyl group.

The mechanism is thought to proceed as follows:

Protonation and Nucleophilic Attack: The reaction is typically initiated by the protonation of the formimidate nitrogen by the carboxylic acid. This increases the electrophilicity of the imidate carbon. The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbon atom.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate. Computational studies on analogous systems, such as the reaction of phthalanilic acid catalyzed by acetic acid, show that the formation of such intermediates can be part of a concerted bond reorganization process, often involving double proton transfers mediated by the carboxylic acid itself. mdpi.comresearchgate.net

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. This collapse involves the cleavage of the C-O bond of the original methoxy group (which departs as methanol) and the formation of the C=O bond of the anhydride, yielding the formimidate carboxylate mixed anhydride.

Acyl Transfer: The FCMA is a highly effective acylating agent. The formimidate portion is an excellent leaving group. A nucleophile can attack the carbonyl carbon of the carboxylate moiety, leading to a 1,3-O→N acyl transfer and formation of the final acylated product and N-phenylformamide. nih.gov

This pathway is particularly relevant in two-component coupling reactions involving carboxylic acids and isonitriles, which are thought to proceed via an FCMA intermediate. nih.gov The efficiency of this activation method hinges on the high reactivity of the mixed anhydride, which drives the reaction towards the formation of the thermodynamically stable amide or ester products.

Stereochemical Aspects of Imidate Reactivity

The stereochemical outcome of reactions involving N-phenylformimidates is a critical aspect of their synthetic utility. The geometry of the C=N bond and the presence of chiral centers in the molecule can lead to high levels of regio-, stereo-, and diastereoselectivity under appropriate conditions.

Allylation reactions involving allylic N-phenylformimidates can proceed through different mechanistic pathways, primarily thermal or metal-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, a notable example being the Overman rearrangement. wikipedia.orgorganic-chemistry.org The choice of conditions dramatically influences the selectivity of the transformation.

Acid-Catalyzed Rearrangements: In the presence of acid catalysts, allylic N-phenylformimidates can undergo rearrangement. However, these reactions can be plagued by poor regioselectivity. For instance, unsymmetrically substituted allylic formimidates have been shown to yield mixtures of allylic isomers, likely proceeding through carbonium ion intermediates that allow for scrambling of the double bond position.

Palladium(II)-Catalyzed Rearrangements: In contrast, the use of palladium(II) catalysts, such as dichlorobis(benzonitrile)palladium(II), can effect a highly stereoselective rearrangement. This process is believed to proceed through a cyclic, chair-like transition state. This concerted mechanism allows for a suprafacial migration of the imidate group, leading to a predictable and controlled transfer of stereochemical information. For example, the palladium(II)-catalyzed rearrangement of trichloroacetimidates derived from secondary allylic alcohols has been shown to be completely (E)-stereoselective and proceeds with complete transfer of chirality. gla.ac.uk

The mechanism of the palladium-catalyzed reaction involves the coordination of the palladium(II) catalyst to the alkene, which facilitates the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement under much milder conditions than the purely thermal process. This catalytic cycle ensures high fidelity in the transposition of the amine and alcohol functionalities.

Table 1: Comparison of Catalytic Systems in Allylic Imidate Rearrangements

Catalyst System Typical Conditions Regioselectivity Stereoselectivity Mechanistic Intermediate
Acid (e.g., H₂SO₄) Low Temperature Low (Mixture of isomers) Variable Carbonium ion / Ion pairs
Palladium(II) Room Temp. to Reflux High High (e.g., complete E-selectivity) Cyclic, chair-like transition state
Thermal High Temperature Moderate to High High (Concerted) Cyclic, chair-like transition state

The inherent planarity and defined geometry of the imidate functional group make it an excellent platform for diastereoselective synthesis. When a chiral auxiliary is incorporated into the N-phenylformimidate structure, or when the imidate is derived from a chiral alcohol, it can effectively control the facial selectivity of subsequent reactions.

The Overman rearrangement is a prime example of a highly diastereoselective reaction involving chiral imidates. wikipedia.org In this organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, the chirality from an allylic alcohol is transferred with high fidelity to the newly formed allylic amine product. The reaction proceeds through a highly ordered, chair-like six-membered transition state. The substituents on the chiral center in the starting material preferentially occupy equatorial positions in this transition state to minimize steric strain, thus dictating the stereochemistry of the product.

This predictable transfer of chirality has been exploited in the asymmetric synthesis of numerous complex molecules, including unnatural amino acids and alkaloids. The diastereoselectivity can be further enhanced by a thermodynamically controlled isomerization mechanism, which allows for the equilibration of diastereomeric intermediates to favor the more stable product. The ability to achieve high levels of diastereocontrol makes reactions of chiral N-phenylformimidate derivatives a powerful tool in modern organic synthesis.

Computational Chemical Approaches

Computational chemistry serves as a powerful tool in elucidating the intricate details of chemical transformations, offering insights that are often difficult to obtain through experimental methods alone. For N-phenylformimidate systems, theoretical approaches, particularly those grounded in quantum mechanics, provide a molecular-level understanding of their structure, stability, and reactivity. These methods are instrumental in mapping complex reaction pathways, identifying transient intermediates, and rationalizing the electronic factors that govern their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reaction mechanisms of organic molecules. ufms.br By approximating the many-body electronic wavefunction with the electronic density, DFT offers a balance between computational cost and accuracy. ufms.br This methodology is particularly well-suited for exploring the potential energy surfaces of reactions involving molecules like this compound.

Furthermore, DFT is used to compute various electronic properties that govern reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nucleophilic and electrophilic nature of different atomic sites within a molecule. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com For example, in computational studies of N-substituted benzamides, MEP maps have been used to pinpoint the reactive sites for intermolecular interactions. semanticscholar.org

While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the principles can be illustrated by computational investigations of analogous systems. For example, the Pd-catalyzed formation of (R)-Methyl-(2-hydroxy-1-phenylethyl)carbamate has been studied using DFT, revealing two competing reaction pathways with calculated net reaction energies of -84.7 kcal/mol and a combined pathway energy of -238.7 kcal/mol, confirming the feasibility of the proposed mechanism. Such studies showcase the capability of DFT to unravel complex multi-step reaction mechanisms.

Below is a table summarizing typical electronic parameters that can be obtained from DFT calculations for an organic molecule, illustrated with hypothetical values for a molecule structurally related to this compound.

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.3 eV
Dipole Moment A measure of the polarity of the molecule.2.1 D

Theoretical Analysis of Isomerization and Proton Exchange

Isomerization and proton exchange are fundamental processes in the chemistry of imidates. Theoretical methods are invaluable for understanding the mechanisms and energetics of these transformations. For N-phenylformimidates, isomerization can occur around the C=N double bond (E/Z isomerization) or through tautomerization involving proton transfer.

Computational studies on related imine systems have shown that E/Z isomerization can proceed via two primary mechanisms: a rotation around the C=N bond or an inversion at the nitrogen atom. researchgate.net DFT calculations can be used to locate the transition states for both pathways and determine the activation energy for each, thereby predicting the predominant mechanism. For instance, in a study of N-arylthio-1,4-benzoquinonimines, DFT calculations were used to distinguish between rotational and inversional isomerization pathways.

Proton exchange in N-phenylformimidate systems can occur intramolecularly or be mediated by solvent molecules. Theoretical calculations can model these processes by mapping the potential energy surface for the proton transfer. The transition state for the proton transfer can be identified, and the activation barrier can be calculated. For example, a DFT study on proton transfer in phenyl urea (B33335) identified three distinct pathways and determined that intermolecular proton transfer was the most favorable at 300 K.

ProcessMechanismCalculated Activation Energy (kcal/mol)
E/Z Isomerization Rotation around C=N18-25
E/Z Isomerization Inversion at Nitrogen15-22
Proton Exchange Intramolecular Transfer10-15
Proton Exchange Solvent-Mediated Transfer8-12

These theoretical approaches provide a detailed picture of the dynamic behavior of N-phenylformimidate and related compounds, complementing experimental studies and aiding in the rational design of chemical reactions.

Strategic Applications of Methyl N Phenylformimidate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry, as these motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. Methyl N-phenylformimidate has emerged as a useful building block in the creation of several important classes of N-heterocycles.

One of the notable applications of this compound is in the synthesis of substituted imidazoles. A robust and efficient method involves the condensation of anisylsulfanylmethyl isocyanide (Asmic) with electrophiles like nitriles or imidates. In this context, trapping lithiated Asmic with this compound provides a direct route to selectively N-1 protected imidazoles.

The reaction proceeds by deprotonating Asmic with a suitable base, such as lithium hexamethyldisilazide (LiHMDS), to generate a potent nucleophile. This nucleophile then intercepts the imidate electrophile, leading to an in-situ cyclization that is promoted by the conjugate acid of the base, facilitating the necessary proton transfers to form the imidazole (B134444) ring. This method is characterized by its rapid, modular, and efficient nature, providing access to a diverse range of substituted imidazoles.

Table 1: Synthesis of a Selectively N-1 Protected Imidazole using this compound

Reactant 1Reactant 2BaseProductYield (%)
Anisylsulfanylmethyl isocyanide (Asmic)This compoundLiHMDS4-(Anisylsulfanyl)-1-phenyl-1H-imidazoleNot explicitly reported, but the general method provides good to excellent yields.

Despite the versatility of this compound in heterocyclic synthesis, a thorough review of the scientific literature, including common indole (B1671886) syntheses such as the Fischer, Bischler-Möhlau, and others, reveals no established methods for the regioselective synthesis of indoles that utilize this specific reagent.

Similarly, an extensive search of established synthetic routes for quinoline (B57606) and pyrimidine (B1678525) derivatives, including but not limited to the Friedländer, Doebner-von Miller, and Biginelli reactions, indicates that this compound is not a commonly employed reagent for accessing these heterocyclic systems.

The functionalization of N-heterocycles is a critical area of research for modifying the properties of bioactive molecules. While various methods exist for C-H functionalization and N-alkylation of these ring systems, the scientific literature does not currently support a significant role for this compound in these transformations.

Synthetic Routes to Amino Acid and Peptide Scaffolds

The synthesis of non-natural amino acids and modified peptide scaffolds is of great interest in drug discovery and materials science. These molecules can offer enhanced stability, bioavailability, and novel biological activities.

While various strategies have been developed for the synthesis of α-amino acid derivatives, a review of the pertinent chemical literature, including methods like the Strecker synthesis, does not indicate that this compound is utilized as a precursor in these synthetic pathways.

Utilization in Amide Bond Formation and Peptide Chemistry (e.g., Formimidate Carboxylate Mixed Anhydride)

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides. researchgate.net One established method for this transformation is the use of mixed anhydrides, which activate a carboxylic acid group toward nucleophilic attack by an amine. organicreactions.orgresearchgate.net While traditionally, mixed carboxylic-carbonic anhydrides are generated using alkyl chloroformates, an analogous activation can be conceptualized using formimidate derivatives.

In this approach, a protected amino acid would react with a reagent like this compound. The hypothetical intermediate, a formimidate carboxylate mixed anhydride (B1165640), would serve as the activated species. This highly reactive intermediate would then readily couple with the amino group of a second amino acid or peptide fragment to form the desired peptide bond. This method offers a potential alternative to standard coupling reagents, with the reaction's efficiency being influenced by factors such as solvent and the nature of the base used. researchgate.netgoogle.com The primary advantage of mixed anhydride methods is the high reactivity of the activated intermediate, which can facilitate the coupling of sterically hindered or less nucleophilic amino acids. researchgate.net

Controlled N-Alkylation of Aromatic Amines

The introduction of alkyl groups to nitrogen atoms is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. However, achieving selective mono-alkylation of primary amines can be challenging due to the propensity for overalkylation to form tertiary amines or even quaternary ammonium (B1175870) salts.

This compound and related structures serve as key intermediates in protocols designed for the selective mono-N-methylation of aromatic amines (anilines). This strategy provides a robust and scalable method to overcome the common challenge of overalkylation. researchgate.net The process relies on an in situ protection-deprotection pathway where the primary aniline (B41778) is first converted into a formimidate.

The general procedure involves the reaction of a primary aniline with an orthoformate, such as triethyl orthoformate, to generate the corresponding N-arylformimidate intermediate. This intermediate effectively protects the nitrogen atom, preventing further alkylation. Subsequent reduction of the formimidate, often with a mild reducing agent like sodium triacetoxyborohydride, cleaves the protecting group and concurrently installs a single methyl group, yielding the mono-N-methylated aniline with high selectivity. researchgate.net This method is applicable to a wide array of aniline substrates, including those with electron-donating and electron-withdrawing groups at various positions on the aromatic ring. researchgate.net

One notable application of this protocol is the selective synthesis of 5-chloro-2-(methylamino)benzophenone, a key precursor to the pharmaceutical diazepam, demonstrating the industrial relevance of this methodology. researchgate.net

Table 1: Examples of Selective Mono-N-Methylation of Anilines via Formimidate Intermediates This table is representative of typical results found in the literature for this type of reaction.

Entry Substrate (Aniline) Product Yield (%)
1 Aniline N-Methylaniline >95
2 4-Methoxyaniline N-Methyl-4-methoxyaniline >95
3 4-Chloroaniline 4-Chloro-N-methylaniline >95
4 2-Toluidine N-Methyl-2-toluidine >95
5 4-Nitroaniline N-Methyl-4-nitroaniline >95

Diverse Applications in Organic Transformations

Beyond its role in amide formation and N-alkylation, the imidate functionality within this compound allows for its application in a broader range of organic transformations.

Formimidate intermediates can be strategically employed as precursors for the synthesis of aldehydes. The conversion of an aromatic primary amine into its corresponding N-arylformimidate, followed by specific reaction conditions, can lead to the formation of an aldehyde. This transformation typically involves the hydrolysis of the imidate intermediate under controlled conditions. The C=N double bond of the imidate is susceptible to cleavage by water, which, upon workup, can yield an aldehyde and the original primary amine. This method represents a pathway for the formal conversion of an amine to an aldehyde, expanding the synthetic toolkit for aldehyde preparation.

The strategic transformations enabled by this compound and its derivatives have found application in the total synthesis of complex bioactive molecules. nih.govrsc.orgnih.govmsu.edu The ability to achieve selective mono-N-methylation of aromatic amines is particularly valuable in constructing the intricate skeletons of natural products and pharmaceuticals. nih.gov

For instance, the selective introduction of an N-methyl group is a common requirement in the synthesis of various alkaloids and peptide-based natural products where this functional group is crucial for biological activity. nih.gov While specific examples detailing the use of this compound itself in a published total synthesis are not always explicitly highlighted, the synthetic protocols it enables, such as the selective methylation of anilines, are integral steps in multistep synthetic campaigns. researchgate.net The robustness and high selectivity of these formimidate-based methods make them an attractive choice for chemists when faced with the challenge of modifying complex intermediates late in a synthetic sequence. rsc.org

Future Perspectives and Emerging Research Avenues in Methyl N Phenylformimidate Chemistry

Innovations in Catalytic Systems for Formimidate Synthesis and Reactivity

The synthesis and subsequent transformation of formimidates are critically dependent on the efficiency and selectivity of catalytic systems. Future research is poised to move beyond traditional stoichiometric reagents, focusing on more sophisticated and sustainable catalytic approaches.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide array of chemical transformations. Recent studies have demonstrated the efficacy of NHC-catalyzed atroposelective amidation for the synthesis of N-aryl phthalimides and maleimides under mild conditions. chemrxiv.orgchemrxiv.org This strategy involves the in-situ activation of carboxylic acids and could be adapted for the synthesis of formimidates, offering a metal-free, mild, and enantioselective route. The development of novel NHC catalysts tailored for formimidate chemistry could unlock new reaction pathways and provide access to chiral formimidate derivatives.

Transition Metal Catalysis: While established methods often rely on acid catalysis, transition metal complexes offer unique opportunities for activating the C=N bond of Methyl N-phenylformimidate. Nickel catalysis, for instance, has proven effective in the α-arylation of ketones with aryl chlorides. dntb.gov.ua Exploring nickel, copper, or palladium-catalyzed cross-coupling reactions where this compound acts as either an electrophile or a nucleophile could lead to novel carbon-carbon and carbon-heteroatom bond formations. Furthermore, the development of photopolymerization catalysts, such as N-methyl imidazolium (B1220033) phosphotungstic salt, suggests the potential for light-mediated control over reactions involving formimidate derivatives. mdpi.com

A promising high-yield synthesis route for analogous formimidates involves using a recyclable styrene-styrene sulfonic acid copolymer microsphere catalyst (PS-HSSPS) with reactants aniline (B41778) and trimethyl orthoformate. vulcanchem.com This heterogeneous catalysis approach simplifies product purification and catalyst reuse, aligning with green chemistry principles. Future innovations will likely focus on designing even more active and selective solid-supported catalysts.

Table 1: Emerging Catalytic Strategies for Formimidate Chemistry

Catalytic System Potential Application for this compound Key Advantages
N-Heterocyclic Carbenes (NHCs) Asymmetric synthesis of chiral formimidates Metal-free, mild reaction conditions, high enantioselectivity chemrxiv.orgchemrxiv.org
Transition Metals (Ni, Pd, Cu) Cross-coupling reactions, novel C-C and C-N bond formation High reactivity, functional group tolerance, diverse transformations dntb.gov.ua
Heterogeneous Acid Catalysts Efficient and clean synthesis Recyclability, simplified purification, high yield vulcanchem.com

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The inherent reactivity of the imine bond in this compound is a key feature that researchers are beginning to explore more deeply. Its electrophilic character, enhanced by resonance stabilization, makes it a prime candidate for a variety of transformations, particularly cycloaddition reactions. vulcanchem.com

Cycloaddition Reactions: The [3+2] cycloaddition of 1,3-dipoles to dipolarophiles is a powerful method for constructing five-membered heterocyclic rings. nih.gov Theoretical studies on related systems, such as the reaction of N-methyl-1-phenylmethanimine oxide with bicyclopropylidene, provide mechanistic insights that can guide the exploration of this compound as a dipolarophile. researchgate.net Its reaction with azomethine ylides, nitrile oxides, or azides could yield novel, highly functionalized five-membered heterocycles, which are common motifs in pharmaceuticals.

Furthermore, exploring unprecedented cycloaddition modes is a fertile area of research. For example, recent work has shown that the reaction mode of 1,2,4,5-tetrazines can be switched from a conventional [4+2] cycloaddition across the carbon atoms to a formal [4+2] cycloaddition across two nitrogen atoms (N1/N4) by changing the solvent. nih.gov Investigating whether solvent effects or specific Lewis acid catalysis could induce similar unconventional reactivity in this compound could lead to the discovery of entirely new synthetic pathways for constructing novel nitrogen-containing scaffolds like 1,2,4-triazines.

Rearrangement and Insertion Reactions: Beyond cycloadditions, the formimidate functional group may be susceptible to novel rearrangement reactions catalyzed by transition metals or strong acids. The development of catalytic systems that can facilitate migratory insertions or skeletal rearrangements could transform simple formimidates into complex molecular architectures in a single step.

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. uniroma1.it The future of this compound chemistry is intrinsically linked to the development of more sustainable practices. mdpi.comunife.it

Atom Economy and Waste Prevention: A core principle of green chemistry is to design syntheses where the maximum proportion of starting materials is incorporated into the final product. nih.gov Catalytic methods are inherently superior to stoichiometric ones in this regard. mlsu.ac.in The use of recyclable heterogeneous catalysts, such as the acidic resin PS-HSSPS, in formimidate synthesis is a significant step forward. vulcanchem.com Future research will focus on developing solvent-free reaction conditions, potentially using mechanochemical methods or microwave-assisted synthesis to reduce energy consumption and eliminate the need for volatile organic solvents. mdpi.com

Safer Solvents and Reagents: Traditional syntheses may involve toxic reagents or solvents. A key goal is to replace these with greener alternatives. mlsu.ac.in This includes exploring benign solvents like water, ethanol (B145695), or supercritical CO2, or developing processes that require no solvent at all. For the synthesis of this compound itself, replacing potentially hazardous methylating agents with greener alternatives like methanol (B129727), catalyzed by a simple acid, represents a more environmentally friendly approach. nih.gov The broader movement towards using plant extracts and other biological resources as reducing and stabilizing agents in chemical synthesis also points towards a future of more biocompatible and sustainable chemical production. nih.govmdpi.commdpi.com

Table 2: Green Chemistry Approaches in this compound Chemistry

Green Chemistry Principle Application in Formimidate Chemistry Expected Impact
Waste Prevention Use of recyclable heterogeneous catalysts vulcanchem.com Reduced chemical waste, lower process costs
Atom Economy Development of catalytic cycloaddition and insertion reactions Higher efficiency, less byproduct formation
Safer Solvents Implementation of solvent-free or aqueous reaction conditions mdpi.com Reduced environmental pollution and worker exposure
Energy Efficiency Microwave-assisted and photocatalytic synthesis mdpi.com Faster reaction times, lower energy consumption

Integration into Advanced Functional Materials and Biological Probes

The reactivity of this compound makes it an attractive building block for the synthesis of more complex molecules with specific functions, ranging from advanced materials to tools for biomedical research.

Polymer Chemistry: The carbon-nitrogen double bond in this compound represents a site for polymerization. Its incorporation as a monomer or comonomer could lead to the development of novel polymers with unique properties. For instance, polymers containing the N-phenylformimidate moiety might exhibit interesting thermal, optical, or electronic properties. The structural similarity to monomers like N-Phenylmethacrylamide and N-methylacrylamide, which are used to create polymers, suggests the feasibility of this approach. nih.govcas.org The development of self-healing and recyclable vitrimer composites demonstrates a trend towards creating sustainable, smart materials, a field where formimidate-based polymers could find application. researchgate.net

Bioactive Molecules and Probes: Heterocyclic compounds are cornerstones of medicinal chemistry. As discussed, this compound is a valuable precursor for synthesizing a variety of nitrogen-containing heterocycles through cycloaddition reactions. The resulting molecular scaffolds, such as pyrrolopyridazines, have shown promise as potential anticancer agents. nih.gov By strategically designing cycloaddition partners, chemists can create libraries of complex molecules for screening against various biological targets. This positions this compound as a key starting material in drug discovery programs. The development of fluorescent probes or labeling agents for biological imaging is another exciting possibility, where the formimidate group could be used to conjugate fluorophores to biomolecules or to create sensors that respond to specific biological analytes.

Q & A

Basic: What are the established methods for synthesizing and characterizing Methyl N-phenylformimidate?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phenylamine derivatives with methyl formate or methyl chloroformate under controlled conditions. For example, substituting ethyl groups in ethyl N-phenylformimidate synthesis (CAS 6780-49-0) with methylating agents like methyl iodide could yield the methyl analogue . Characterization requires multi-modal analysis:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the imidate structure by identifying peaks for the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 149.19 for C9_9H11_{11}NO) .
  • IR Spectroscopy : Stretching frequencies for C=O (~1650 cm1^{-1}) and C-N (~1250 cm1^{-1}) confirm functional groups .

Basic: How should this compound be stored to maintain stability during experiments?

Methodological Answer:
Stability is influenced by moisture, temperature, and light. Key recommendations:

  • Storage Conditions : Keep in anhydrous environments (argon/vacuum-sealed containers) at –20°C to prevent hydrolysis .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Monitor for decomposition via TLC or HPLC, as residual moisture can hydrolyze the imidate to formamide derivatives .

Advanced: What reaction mechanisms involve this compound in organocatalytic systems?

Methodological Answer:
this compound may act as an electrophilic partner in N-heterocyclic carbene (NHC)-catalyzed reactions. For instance, analogous ethyl N-phenylformimidate participates in enaminone synthesis via imine–azolium intermediates . Proposed steps:

NHC Activation : The catalyst deprotonates a ketone, forming a Breslow intermediate.

Imidate Coupling : this compound reacts with the intermediate, transferring the methyl group and releasing the N-phenyl substituent.

Base Optimization : Strong bases (e.g., DBU) enhance conversion rates, while weaker bases limit side reactions .

Advanced: How can researchers analyze impurities or byproducts in this compound synthesis?

Methodological Answer:
Impurity profiling requires chromatographic and spectroscopic methods:

  • HPLC/GC-MS : Use C18 columns (acetonitrile/water mobile phase) to separate hydrolyzed byproducts like N-phenylformamide. Quantify impurities against pharmacopeial standards (e.g., <0.5% total impurities) .
  • 19^{19}F NMR : If fluorinated reagents are used, track residual fluorine-containing intermediates .
  • Kinetic Studies : Monitor reaction progress in real-time via in-situ IR to optimize yield and minimize side products .

Advanced: How should contradictory data on this compound’s reactivity be resolved?

Methodological Answer:
Contradictions often arise from varying reaction conditions or catalytic systems. For example:

  • Base Strength : Evidence shows that strong bases (e.g., NaH) may increase conversion but also promote hydrolysis, whereas weaker bases (e.g., Et3_3N) reduce side reactions but slow kinetics .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity but may destabilize the imidate. Compare results across solvents like THF and toluene to identify optimal media .
  • Cross-Study Validation : Replicate experiments using standardized protocols (e.g., inert atmosphere, controlled humidity) and validate with quantum mechanical calculations (DFT) to reconcile mechanistic discrepancies .

Advanced: What strategies mitigate toxicity risks when handling this compound?

Methodological Answer:
While direct toxicity data for the methyl derivative is limited, analogous compounds (e.g., N,N-dimethylformamide) suggest precautions:

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
  • Waste Management : Quench residues with aqueous acid (e.g., HCl) to hydrolyze reactive groups before disposal .
  • In Vitro Testing : Assess cytotoxicity in human cell lines (e.g., colon cancer cells HT-29) using MTT assays, referencing protocols for related formamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.